molecular formula C6H3NO4 B12066111 2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid CAS No. 98908-90-8

2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid

Cat. No.: B12066111
CAS No.: 98908-90-8
M. Wt: 153.09 g/mol
InChI Key: WUJTYNNWFYFEDK-UHFFFAOYSA-N
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Description

2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid is a heterocyclic compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound contains a pyridine ring substituted with carboxylic acid and keto groups, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid can be achieved through a one-pot reaction involving the condensation of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis. The reaction mixture is heated in an organic solvent in the presence of water, leading to the formation of intermediates, which are then hydrolyzed in aqueous sodium hydroxide to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus pentachloride are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways .

Comparison with Similar Compounds

  • 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
  • 3-Carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
  • 2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamide

Comparison: 2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and a broader range of applications in synthetic chemistry and medicinal research .

Properties

CAS No.

98908-90-8

Molecular Formula

C6H3NO4

Molecular Weight

153.09 g/mol

IUPAC Name

2,3-dioxopyridine-4-carboxylic acid

InChI

InChI=1S/C6H3NO4/c8-4-3(6(10)11)1-2-7-5(4)9/h1-2H,(H,10,11)

InChI Key

WUJTYNNWFYFEDK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=O)N=C1)C(=O)O

Origin of Product

United States

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